

# 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Versatile Building Block in Chemical Synthesis

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## Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

Cat. No.: B1332836

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## Introduction:

**3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is a substituted aromatic nitrile, a class of organic compounds that feature prominently as intermediates and synthons in the preparation of a wide array of more complex molecules. Its chemical structure, characterized by a benzene ring functionalized with a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group, offers multiple reaction sites, making it a valuable building block in synthetic organic chemistry. While specific, direct applications of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** as an end-product are not extensively documented in publicly available scientific literature, its potential lies in its utility as a precursor for the synthesis of novel compounds with potential biological activities.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Source
CAS Number	330462-57-2	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> BrNO <sub>2</sub>	[1][2]
Molecular Weight	242.07 g/mol	[2]
Appearance	Not specified (likely a solid)	N/A
Purity	Typically ≥97%	[2]
Storage Conditions	Room temperature	[2]

## Synthesis and Reactivity

The synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not detailed in readily available literature, but it is offered by various chemical suppliers, indicating established synthetic routes exist.[1][2][3] The reactivity of this molecule is dictated by its functional groups:

- **Hydroxyl Group (-OH):** Can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It can also influence the reactivity of the aromatic ring.
- **Nitrile Group (-CN):** Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
- **Aromatic Ring:** The electron-donating hydroxyl and ethoxy groups, and the electron-withdrawing nitrile and bromine groups, influence the regioselectivity of electrophilic aromatic substitution reactions.
- **Bromine Atom (-Br):** Can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.

## Potential Applications in Research and Development

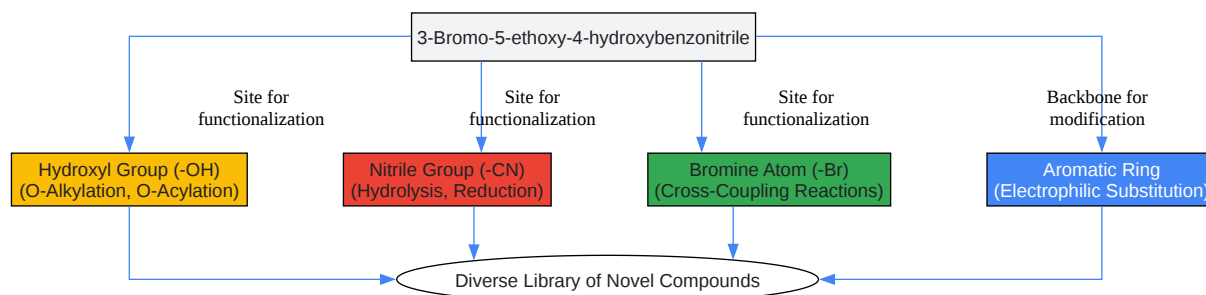
While specific biological activities or pharmacological uses of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** itself are not well-documented, its structural motifs are present in

compounds with known biological relevance. Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The true value of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** for researchers lies in its potential as a scaffold or intermediate for the synthesis of more complex molecules. The versatile functional groups allow for a variety of chemical transformations, enabling the generation of libraries of novel compounds for screening in drug discovery programs.

## Logical Relationship of Functional Groups in Synthesis

The interplay of the functional groups on the benzonitrile ring allows for a logical and stepwise approach to the synthesis of diverse derivatives.



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Synthetic utility of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.

## Conclusion

**3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is a chemical compound primarily utilized as a versatile building block in organic synthesis. Its value to the scientific community, particularly in the field of drug discovery and materials science, is derived from its potential to be chemically

modified at its various functional groups to generate novel and diverse molecular architectures. While direct, in-depth technical data on its specific end-uses is scarce, its role as a key intermediate underscores its importance in the broader landscape of chemical research and development. Further investigation into the derivatization of this compound could lead to the discovery of new molecules with significant biological or material properties.

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## References

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